Titanium boride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Titanium boride is a ceramic material known for its exceptional hardness, thermal stability, and electrical conductivity. It is a member of the boride family, which consists of compounds formed between boron and metals. This compound is particularly notable for its high melting point and resistance to chemical attack, making it a valuable material in various industrial applications.

Synthetic Routes and Reaction Conditions:

Carbothermal Reduction Method: This method involves the reduction of titanium dioxide and boron oxide with carbon at high temperatures. The reaction typically occurs in a vacuum or inert atmosphere to prevent oxidation.

Self-Propagating High-Temperature Synthesis (SHS): This method utilizes the exothermic reaction between titanium and boron powders to produce this compound. The reaction is initiated by an external heat source and propagates through the reactant mixture.

Mechanochemical Reaction Method: This involves the mechanical activation of titanium and boron powders through high-energy ball milling, which induces a reaction between the components.

Vapor Deposition Method: this compound can be deposited as a thin film using chemical vapor deposition (CVD) or physical vapor deposition (PVD) techniques.

Industrial Production Methods:

Hot Pressing (HP): This method involves pressing titanium and boron powders at high temperatures and pressures to form dense this compound components.

Spark Plasma Sintering (SPS): This technique uses pulsed electric currents to sinter titanium and boron powders, resulting in high-density this compound materials.

Types of Reactions:

Oxidation: this compound can undergo oxidation at high temperatures, forming titanium dioxide and boron oxide.

Reduction: this compound can be reduced to titanium and boron using strong reducing agents such as magnesium or calcium.

Substitution: this compound can participate in substitution reactions where boron atoms are replaced by other elements, altering its properties.

Common Reagents and Conditions:

Oxidation: Typically occurs at temperatures above 800°C in the presence of oxygen.

Reduction: Requires strong reducing agents and high temperatures, often conducted in a vacuum or inert atmosphere.

Substitution: Involves the use of reactive elements or compounds that can replace boron atoms in the this compound lattice.

Major Products:

Oxidation: Titanium dioxide and boron oxide.

Reduction: Titanium and elemental boron.

Substitution: Modified this compound compounds with altered properties.

科学研究应用

Titanium boride has a wide range of applications in scientific research due to its unique properties:

Chemistry: Used as a catalyst in various chemical reactions, including hydrogen evolution and oxygen reduction reactions.

Biology: Investigated for its potential use in biomedical implants due to its biocompatibility and mechanical strength.

Medicine: Explored for use in drug delivery systems and as a component in medical devices.

Industry: Utilized in the production of cutting tools, wear-resistant coatings, and armor materials. It is also used in the manufacture of crucibles and other high-temperature components.

作用机制

The mechanism by which titanium boride exerts its effects is primarily related to its structural and electronic properties:

Molecular Targets: this compound interacts with various molecular species through its surface, which can be modified to enhance catalytic activity.

Pathways Involved: The material’s high hardness and thermal stability make it effective in applications requiring resistance to wear and high temperatures. Its electrical conductivity allows it to participate in electrochemical reactions, making it useful in energy storage and conversion applications.

相似化合物的比较

Titanium boride is often compared with other borides and carbides due to its similar properties:

Similar Compounds: Titanium carbide, zirconium boride, hafnium boride, and tungsten carbide.

Uniqueness: this compound stands out due to its combination of high hardness, thermal stability, and electrical conductivity. Unlike some other borides, it is relatively easy to produce and process, making it more accessible for industrial applications.

属性

CAS 编号 |

12045-63-5 |

|---|---|

分子式 |

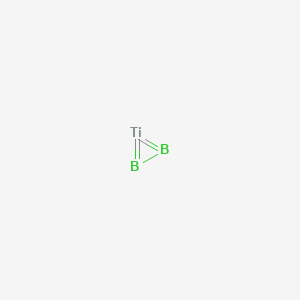

B2Ti |

分子量 |

69.49 g/mol |

IUPAC 名称 |

1,2-dibora-3λ4-titanacyclopropa-2,3-diene |

InChI |

InChI=1S/2B.Ti |

InChI 键 |

QYEXBYZXHDUPRC-UHFFFAOYSA-N |

SMILES |

B1=[Ti]=B1 |

规范 SMILES |

[B].[B].[Ti] |

产品来源 |

United States |

Q1: What is the molecular formula and weight of titanium boride?

A1: this compound is typically represented by the formula TiB2, indicating a 1:2 ratio of titanium to boron atoms. Its molecular weight is approximately 69.49 g/mol.

Q2: What are the notable physical and chemical properties of this compound?

A2: this compound exhibits remarkable properties, including high hardness [], high melting point (around 3225 °C) [], good thermal stability [], and excellent oxidation resistance []. These attributes make it an attractive material for high-temperature applications and wear-resistant coatings.

Q3: How does the porosity of this compound affect its thermal shock resistance?

A3: Research has shown that increasing the porosity of this compound can improve its resistance to thermal shock []. This is because pores can act as crack arresters, preventing the propagation of cracks caused by thermal stresses.

Q4: Is this compound electrically conductive?

A4: Yes, this compound exhibits good electrical conductivity []. This property, combined with its hardness and wear resistance, makes it suitable for applications like electrical contacts and electrodes.

Q5: What methods are used to synthesize this compound?

A5: Several methods can be employed to synthesize this compound. Some common techniques include:

- Combustion synthesis: This involves a self-propagating, high-temperature reaction between titanium and boron powders [, ]. This method is cost-effective and can produce fine TiB2 powders.

- Plasma enhanced chemical vapor deposition (PECVD): This technique allows for the deposition of thin films of this compound onto various substrates []. It offers good control over film thickness and composition.

- Spark plasma sintering (SPS): This method utilizes pulsed electric current and pressure to consolidate TiB2 powders into dense compacts []. SPS offers advantages like rapid heating rates and shorter processing times.

- Laser sintering: This technique employs a laser beam to sinter TiB2 powder selectively, enabling the fabrication of complex shapes [, ]. It offers high precision and flexibility in design.

- Plasmadynamic synthesis: This method utilizes a high-current pulsed coaxial magnetoplasma accelerator to produce TiB2 nanopowders []. This approach offers the potential for producing high-purity nanoparticles.

Q6: How can this compound whiskers be incorporated into a titanium matrix to create a composite material?

A6: One approach to creating titanium-titanium boride (Ti-TiB) composites is through in-situ reaction processes []. By controlling the processing parameters, it is possible to generate TiB whiskers within a titanium matrix. This method offers the advantage of strong interfacial bonding between the reinforcement and the matrix.

Q7: What are some applications of this compound in the manufacturing industry?

A7: Due to its exceptional properties, this compound finds use in a variety of industrial applications, including:

- Cutting tools: TiB2's hardness makes it ideal for cutting tools used in machining hard materials [].

- Wear-resistant coatings: TiB2 coatings enhance the wear resistance of tools and components, particularly in demanding environments [, , ].

- Grinding wheels: Laser sintering techniques enable the fabrication of intricate profile grinding wheels using TiB2 [, ].

- Aluminum electrolysis cells: TiB2 is utilized in cathode materials for aluminum electrolysis cells due to its high conductivity, wear resistance, and wettability with molten aluminum [, , ].

- High-temperature structural materials: The high melting point and good thermal stability of TiB2 make it suitable for use in high-temperature environments [, ].

- Reinforcement in metal matrix composites: TiB2 can enhance the mechanical properties of metal matrix composites, particularly in aluminum-based composites [, , , ].

Q8: Can this compound coatings improve the wear resistance of copper?

A8: Yes, research has shown that incorporating this compound particles into a copper matrix via laser composite surfacing can significantly improve the wear resistance of copper []. The dispersed TiB2 particles act as hard reinforcement phases, increasing the hardness and wear resistance of the composite material.

Q9: How does the addition of boron affect the properties of titanium-aluminum alloys?

A9: Even small additions of boron can significantly influence the microstructure and transformation behavior of titanium-aluminum alloys. Research indicates that boron additions promote the formation of a lamellar structure during continuous cooling, enhancing the alloy's high-temperature stability [].

Q10: How has computational chemistry contributed to the understanding of this compound?

A10: Computational studies have played a significant role in predicting and understanding the properties of this compound. First-principles calculations have been used to investigate the structural, mechanical, and electronic properties of different titanium borides (Ti2B, TiB, and TiB2) []. These studies provide valuable insights into the bonding characteristics, stability, and potential applications of these materials.

Q11: Are there any new and emerging applications for this compound?

A11: Research continues to explore novel applications for this compound. One promising area is in the development of superhard materials. Theoretical studies have predicted the existence of new this compound compounds with exceptional hardness, potentially exceeding that of diamond []. These findings could pave the way for the development of ultrahard materials with applications in cutting tools, wear-resistant coatings, and other demanding fields.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1S,2R,4S,7S,8S,11R,12S,15S,17R)-7-(furan-3-yl)-15-hydroxy-1,8,12,16,16-pentamethyl-5-oxo-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadecan-19-yl] acetate](/img/structure/B577168.png)

![7H-[1,3]Thiazolo[4,5-f][1,4]benzothiazine](/img/structure/B577174.png)

![8-[4-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride](/img/structure/B577185.png)

![Calcium bis[3-nitro-4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]benzenesulphonate]](/img/structure/B577191.png)